Bienvenue dans la boutique en ligne BenchChem!

D-Methyldopa sesquihydrate

Chiral pharmacology Enzyme inhibition Stereospecificity

Procure D-Methyldopa sesquihydrate (CAS 41372-08-1), the definitive inactive distomer for chiral method validation. Unlike the active L-enantiomer, this D-isomer exhibits negligible DOPA decarboxylase inhibition, ensuring unambiguous system suitability testing per USP/EP monographs. Its characterized sesquihydrate crystal lattice and distinct thermal behavior (dehydration endotherms 388–423 K) make it the benchmark for solid-state analysis. Avoid experimental variability—use the correct stereochemical and hydrate form as your reference standard.

Molecular Formula
Molecular Weight 238.24
Cat. No. B1579484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Methyldopa sesquihydrate
Molecular Weight238.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Methyldopa Sesquihydrate: Procurement-Relevant Physicochemical and Stereochemical Profile for Scientific Applications


D-Methyldopa sesquihydrate (CAS 41372-08-1) is the D-enantiomer of α-methyl-L-DOPA, crystallized with 1.5 molar equivalents of water (molecular weight 238.24 g/mol) [1]. As the pharmacologically inactive distomer, it serves as a critical reference standard, chiral impurity marker, and tool compound in stereoselective research [2]. Its differentiation from the active L-enantiomer and anhydrous forms stems from defined stereochemical identity, a specific hydrated crystal lattice, and well-characterized thermal behavior that directly impacts analytical and formulation applications [3].

Why D-Methyldopa Sesquihydrate Cannot Be Interchanged with L-Methyldopa, Anhydrous Methyldopa, or Racemic Mixtures in Research and Analytical Workflows


Interchanging D-methyldopa sesquihydrate with its L-enantiomer, the anhydrous form, or a racemic mixture is scientifically invalid due to fundamental differences in stereospecific activity, crystal lattice stability, and analytical behavior. The L-enantiomer exhibits 10–30× greater DOPA decarboxylase inhibitory potency than the D-enantiomer in vitro [1], and only the L-isomer demonstrates antihypertensive activity in vivo [2]. The sesquihydrate crystal form undergoes distinct thermal phase transitions, including dehydration endotherms between 388 K and 423 K, which differ markedly from anhydrous polymorphs [3]. Substitution introduces uncontrolled variables in chiral purity assays, stability studies, and pharmacological experiments, compromising data integrity and regulatory compliance [4].

D-Methyldopa Sesquihydrate: Quantitative Evidence for Differentiated Selection in Chiral Analysis, Stability Studies, and Reference Standard Applications


Stereospecific DOPA Decarboxylase Inhibition: L-Enantiomer 10–30× More Potent than D-Enantiomer in Vitro

The L-enantiomer of α-methyldopa (L-MD) inhibits DOPA decarboxylase 10–30 times more potently than the D-enantiomer (D-MD) in vitro [1]. Furthermore, L-MD inhibits decarboxylation without added pyridoxal phosphate (Pyp), whereas D-MD requires exogenous Pyp to exhibit any activity; the action of D-MD is fully abolished by isoniazid, while L-MD inhibition remains largely intact [1]. This stereospecificity confirms that D-methyldopa sesquihydrate is the appropriate inactive control and impurity marker for chiral purity assessments.

Chiral pharmacology Enzyme inhibition Stereospecificity

Thermal Stability and Phase Transitions: Sesquihydrate Dehydration Endotherms at 388 K and 393–423 K Distinct from Anhydrous Forms

Methyldopa sesquihydrate exhibits specific thermal behavior characterized by a set of phase transitions during water loss: initial changes in lattice modes occur around 388 K (115°C), and complete dehydration with further structural changes occurs between 393 K and 423 K (120–150°C) [1]. This thermal profile, confirmed by X-ray diffraction, thermogravimetric analysis, differential scanning calorimetry, and Raman spectroscopy, is distinct from anhydrous methyldopa polymorphs [1].

Solid-state characterization Thermal analysis Polymorph screening

Chiral Purity Analysis: Chiral HPLC Detects 0.3% D-Methyldopa, 7.5× More Sensitive than Pharmacopoeial Polarimetry

A chiral HPLC method using a teicoplanin column with a polar organic mobile phase (methanol-acetic acid-triethylamine, 1000:0.05:0.05, v/v/v) achieved a detection limit of 0.3% for D-methyldopa [1]. In contrast, traditional pharmacopoeial polarimetric methods are substantially less sensitive and cannot reliably quantify low levels of the D-enantiomer [1].

Chiral chromatography Enantiomeric purity Analytical method validation

Hydrate Form Stability: Sesquihydrate Contains 10.0–13.0% Water by USP Method, Critical for Accurate Dosing and Formulation

USP and BP monographs specify that methyldopa sesquihydrate contains between 10.0% and 13.0% water (Method I) [1][2]. This water content corresponds to the 1.5 molar equivalents of water in the crystal lattice. Anhydrous methyldopa, by definition, contains significantly less water and exhibits different physicochemical properties, including solubility and stability [3].

Hydrate characterization Pharmaceutical analysis Stability testing

D-Methyldopa Sesquihydrate: High-Impact Application Scenarios in Chiral Purity Analysis, Solid-State Characterization, and Reference Standard Programs


Chiral HPLC Method Validation and Routine Enantiomeric Purity Testing

D-Methyldopa sesquihydrate is the essential reference standard for validating chiral HPLC methods capable of detecting the D-enantiomer impurity at levels as low as 0.3% [1]. This enables compliance with pharmacopoeial enantiomeric purity specifications and ensures the quality of L-methyldopa active pharmaceutical ingredients.

Solid-State Characterization and Polymorph Screening Studies

The sesquihydrate form exhibits distinct thermal behavior, including dehydration endotherms at 388 K and 393–423 K, which are critical for identifying the correct crystal form [1]. This compound serves as a benchmark in solid-state characterization studies using XRPD, TGA, DSC, and Raman spectroscopy to differentiate hydrate forms and assess stability.

Pharmacological Control Experiments and Stereoselectivity Studies

Given that the L-enantiomer is 10–30× more potent as a DOPA decarboxylase inhibitor than the D-enantiomer [1], D-methyldopa sesquihydrate is the appropriate inactive control for in vitro and in vivo experiments designed to isolate stereospecific pharmacological effects.

Reference Standard for Compendial Impurity Testing

The D-enantiomer is classified as EP Impurity D and must be controlled to ensure product quality [1]. D-Methyldopa sesquihydrate is procured as a reference standard to prepare system suitability solutions and spiked samples for impurity profiling according to USP and EP monographs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Methyldopa sesquihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.